molecular formula C10H9BrN2O3 B1629834 methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate CAS No. 885518-32-1

methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

Cat. No.: B1629834
CAS No.: 885518-32-1
M. Wt: 285.09 g/mol
InChI Key: URTMECJXWLKPDW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate typically involves the bromination of an indazole precursor followed by esterification and hydroxymethylation. A common synthetic route includes:

    Bromination: The starting indazole compound is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Esterification: The brominated indazole is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Hydroxymethylation: Finally, the ester is hydroxymethylated using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 4-bromo-3-(carboxymethyl)-2H-indazole-6-carboxylate.

    Reduction: Formation of 3-(hydroxymethyl)-2H-indazole-6-carboxylate.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.

    Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate can be compared with other indazole derivatives such as:

    Methyl 4-bromo-3-methylindazole-6-carboxylate: Similar structure but lacks the hydroxymethyl group, which may affect its biological activity and binding properties.

    Methyl 4-bromo-3-(methoxymethyl)-2H-indazole-6-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group, which can influence its reactivity and interactions.

    Methyl 4-bromo-3-(aminomethyl)-2H-indazole-6-carboxylate: The presence of an aminomethyl group can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-3,14H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTMECJXWLKPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646117
Record name Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-32-1
Record name Methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
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methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
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methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
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methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
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methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate
Reactant of Route 6
methyl 4-bromo-3-(hydroxymethyl)-2H-indazole-6-carboxylate

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